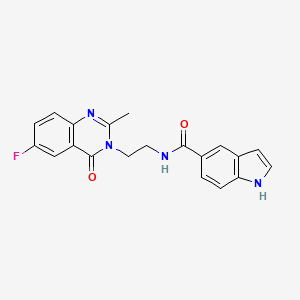

N-(2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC14760760

Molecular Formula: C20H17FN4O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17FN4O2 |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |

| Standard InChI | InChI=1S/C20H17FN4O2/c1-12-24-18-5-3-15(21)11-16(18)20(27)25(12)9-8-23-19(26)14-2-4-17-13(10-14)6-7-22-17/h2-7,10-11,22H,8-9H2,1H3,(H,23,26) |

| Standard InChI Key | VHQUQTHQYBZUCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |

Introduction

N-(2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. It features a unique combination of a quinazolinone moiety and an indole ring, which makes it a subject of interest in medicinal chemistry. The incorporation of a fluorine atom and a methyl group at specific positions enhances its potential biological activity, particularly in targeting various enzymes and receptors related to diseases.

Synthesis and Chemical Reactivity

The synthesis of N-(2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide typically involves multiple steps. These reactions are essential for the synthesis of analogs with improved pharmacological profiles. The compound can undergo various chemical reactions typical for quinazoline derivatives and amides, including modifications to enhance its desired properties or study its mechanism of action.

Biological Activity and Potential Applications

Research indicates that N-(2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide exhibits significant biological activity, particularly as an enzyme inhibitor. It has shown potential in inhibiting kinases and other proteins involved in cell signaling pathways, which could be beneficial in cancer therapy and other disease treatments. The structural features of this compound contribute to its ability to interact effectively with biological targets, enhancing its pharmacological profile.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide | C19H15FN4O2 | Contains an acetamide group instead of carboxamide |

| 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide | C17H15FN4O2 | Features a pyridine moiety which may alter biological interactions |

| N-(2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide | Not specified | Unique combination of quinazoline and indole structures |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume